molecular formula C10H9NO5 B7532313 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid

Cat. No.: B7532313
M. Wt: 223.18 g/mol
InChI Key: PPIQVAOLCZIMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid is a compound that features a benzodioxane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The benzodioxane moiety is known for its presence in several bioactive molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid typically involves the reaction of 1,4-benzodioxane-6-amine with suitable reagents. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

    Oxidation and Reduction: The benzodioxane ring can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various N-substituted derivatives of the original compound .

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid is unique due to its specific structure, which allows it to interact with a variety of biological targets

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-9(10(13)14)11-6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIQVAOLCZIMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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